molecular formula C18H23N5O2S B3008798 4-amino-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide CAS No. 1286727-64-7

4-amino-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide

Cat. No.: B3008798
CAS No.: 1286727-64-7
M. Wt: 373.48
InChI Key: LNNZYKJYZJNQFQ-UHFFFAOYSA-N
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Description

4-amino-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide is a synthetic small molecule featuring a thiazole core, a 2,3-dimethylphenyl-substituted piperazine, and dual carboxamide functionalities, designed for advanced pharmaceutical and biochemical research. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a privileged scaffold in medicinal chemistry due to its aromaticity and diverse biological activities . Molecules containing the thiazole moiety have demonstrated significant potential in drug discovery, with applications spanning antimicrobial, anticancer, and anti-inflammatory agent development . The integration of a piperazine linker, as seen in this compound, is a common strategy in drug design to modulate properties like solubility and receptor binding, with piperazine-bearing thiazole derivatives being actively explored for their antimycobacterial properties . This compound is supplied For Research Use Only (RUO) and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are advised to conduct their own characterization and bioactivity studies to verify the compound's specific properties and mechanism of action for their particular applications.

Properties

IUPAC Name

4-amino-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2S/c1-11-5-4-6-13(12(11)2)22-7-9-23(10-8-22)18(25)16-14(19)15(21-26-16)17(24)20-3/h4-6H,7-10,19H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNZYKJYZJNQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(C(=NS3)C(=O)NC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide typically involves multiple steps, including the formation of the piperazine ring and the thiazole ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that compounds similar to 4-amino-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide exhibit significant anti-inflammatory properties. For example, derivatives of thiazolyl amides have been synthesized and tested for their ability to reduce inflammation in animal models. These studies often employ the carrageenan-induced paw edema model to assess the efficacy of the compounds .

Table 1: Comparison of Anti-inflammatory Activities

Compound NameModel UsedEfficacyReference
Thiazolyl Amide DerivativesCarrageenan-induced paw edemaSignificant reduction in edema
4-amino derivativesAcute toxicity modelsHigh safety margin observed

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Studies indicate that related thiazolidine derivatives show activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The synthesis of these compounds often involves coupling methodologies that enhance their yield and bioactivity .

Table 2: Antimicrobial Activity of Thiazolidine Derivatives

Compound NameBacterial Strain TestedActivity LevelReference
Thiazolidine DerivativesStaphylococcus aureusModerate activity
Thiazolidine DerivativesEscherichia coliWeak activity

Anticancer Research

There is growing interest in the anticancer properties of compounds related to this compound. Preliminary studies suggest that such compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Molecular docking studies have been employed to predict the binding affinity of these compounds with specific cancer-related targets .

Case Study: Molecular Docking Analysis

A molecular docking study was conducted to evaluate the interaction between synthesized thiazole derivatives and COX-2 receptors, which are implicated in cancer progression. The results indicated a favorable binding profile for several derivatives, suggesting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 4-amino-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Scaffold Variations

The target compound’s 1,2-thiazole core distinguishes it from other piperazine-carboxamide derivatives. For example:

  • 4-amino-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide () shares the thiazole-piperazine-carboxamide framework but differs in substituents: Piperazine substituent: 4-methoxyphenyl (vs. 2,3-dimethylphenyl in the target compound). Carboxamide group: N-isopropyl (vs. N-methyl). These modifications may alter steric bulk and electronic properties, influencing receptor binding or metabolic stability .
  • 4-(3-Chlorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide () replaces the thiazole core with a triazole-ethylcarboxamide chain. This divergence likely shifts pharmacological activity toward different targets, such as antifungal or kinase inhibitors, where triazoles are prevalent .

Piperazine Ring Conformation

The piperazine ring in carboxamide derivatives typically adopts a chair conformation, as observed in N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (). Bond lengths and angles in the target compound’s piperazine moiety are expected to align with this geometry, ensuring structural stability .

Physicochemical Properties

Substituent Effects on Lipophilicity and Solubility

  • 2,3-Dimethylphenyl group : Increases lipophilicity compared to electron-withdrawing groups (e.g., 3-chlorophenyl in ) but reduces it relative to 4-methoxyphenyl (), which has an electron-donating methoxy group.
  • N-Methyl carboxamide : Enhances metabolic stability compared to bulkier groups (e.g., N-isopropyl in ) but may reduce aqueous solubility.
Compound Piperazine Substituent Carboxamide Group Predicted logP*
Target compound 2,3-Dimethylphenyl N-methyl ~3.2
compound 4-Methoxyphenyl N-isopropyl ~2.8
compound 3-Chlorophenyl Triazole-ethyl ~1.9

*Estimated using fragment-based methods.

Pharmacological Implications

While specific activity data for the target compound are unavailable in the provided evidence, structural analogs offer insights:

  • compound : The 4-methoxyphenyl group may enhance serotonin receptor affinity due to methoxy’s electron-donating effects, as seen in similar arylpiperazines .
  • Target compound : The 2,3-dimethylphenyl group could balance receptor binding and blood-brain barrier penetration, making it a candidate for central nervous system targets.

Biological Activity

The compound 4-amino-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide is a thiazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C₁₈H₂₃N₅O₂S
  • Molecular Weight: 373.5 g/mol
  • CAS Number: 1286727-64-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound is known to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect fatty acid amide hydrolase (FAAH), which is crucial in the regulation of endocannabinoids and pain pathways .
  • Receptor Binding: It shows potential in binding to various receptors, influencing neurotransmitter systems and possibly exhibiting anxiolytic or antidepressant effects.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results:

  • Caco-2 Cells: The compound significantly decreased cell viability (39.8%) compared to untreated controls (p < 0.001) in studies focused on colorectal cancer .
  • Mechanism: The anticancer activity is likely due to the presence of the thiazole ring, which enhances cytotoxicity through apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Thiazole derivatives are also noted for their antimicrobial activities:

  • In Vitro Studies: The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .
  • Case Studies: In a study involving various thiazole derivatives, modifications to the thiazole structure led to enhanced activity against resistant strains of bacteria .

Data Table: Biological Activity Summary

Activity TypeModel/Cell LineEffect (% Viability)Statistical Significance
AnticancerCaco-239.8p < 0.001
AntimicrobialVarious BacteriaSignificant Inhibitionp < 0.01

Case Studies

  • Anticancer Study : A study investigated the effects of various thiazole derivatives on cancer cell lines, including Caco-2 and A549. The results indicated that modifications in the thiazole structure could significantly enhance anticancer activity against specific cell lines .
  • Antimicrobial Assessment : Another research effort focused on the synthesis of novel thiazole derivatives and their antimicrobial properties against resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing efficacy against pathogens .

Q & A

Q. What are the optimized synthetic routes for 4-amino-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of the piperazine-carbonyl intermediate. For example, 1-(2,3-dimethylphenyl)piperazine can be reacted with a thiazole-3-carboxamide precursor via a coupling agent like EDCI or HOBt in anhydrous DMF under inert conditions . Purification often employs normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) or recrystallization from DMSO/water mixtures . Yield optimization requires precise stoichiometric ratios and controlled reflux temperatures (e.g., 90°C for 3 hours) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Assigns proton environments (e.g., piperazine NH at δ 2.8–3.2 ppm, thiazole C=O at ~165 ppm) .
  • IR Spectroscopy: Confirms carbonyl (1650–1700 cm⁻¹) and amide (1530–1580 cm⁻¹) stretches .
  • X-ray Crystallography: Resolves crystal packing and stereochemistry, particularly for verifying the piperazine-thiazole conformation .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict the compound’s interaction with dopamine D3 receptors?

Methodological Answer:

  • Target Preparation: Retrieve the D3 receptor structure (PDB ID: 3PBL) and optimize protonation states using tools like AutoDockTools .
  • Ligand Preparation: Generate 3D conformers of the compound using Gaussian09 with B3LYP/6-31G* basis sets .
  • Docking Protocol: Use AutoDock Vina with a grid box centered on the receptor’s orthosteric site. Analyze binding poses for hydrogen bonds with Ser192/193 and π-π interactions with Phe346 .
  • Validation: Compare results with known D3 antagonists (e.g., aripiprazole) to assess docking reliability .

Q. What experimental strategies address discrepancies in reported biological activities of piperazine-thiazole derivatives?

Methodological Answer:

  • Variable Analysis: Compare substituent effects (e.g., 2,3-dimethylphenyl vs. 2-fluorophenyl) on receptor binding using radioligand assays (e.g., ³H-spiperone displacement for D2/D3 receptors) .
  • Assay Standardization: Replicate studies under uniform conditions (e.g., pH 7.4 buffer, 37°C incubation) to isolate structural contributions .
  • Meta-Analysis: Apply QSAR models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .

Q. How can the compound’s metabolic stability be evaluated in preclinical models?

Methodological Answer:

  • In Vitro Assays: Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS. Calculate intrinsic clearance (CLint) using the half-life method .
  • CYP Inhibition Screening: Test against CYP3A4/2D6 isozymes with fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
  • Metabolite ID: Use HRMS (Orbitrap) to detect phase I/II metabolites, focusing on piperazine N-oxidation or thiazole ring cleavage .

Data Analysis and Interpretation

Q. How should researchers resolve conflicting cytotoxicity data across cell lines?

Methodological Answer:

  • Dose-Response Curves: Generate IC50 values in triplicate for consistent comparison (e.g., MTT assay, 48-hour exposure) .
  • Mechanistic Profiling: Use transcriptomics (RNA-seq) to identify pathways (e.g., apoptosis markers like caspase-3) differentially regulated in sensitive vs. resistant lines .
  • Structural Analog Comparison: Benchmark against analogs with documented cytotoxicity (e.g., pyrazole-carbothioamides) to identify pharmacophore requirements .

Q. What computational methods validate the compound’s potential as a carbonic anhydrase inhibitor?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate binding to human CA II (PDB ID: 1CA2) over 100 ns to assess complex stability .
  • MM-PBSA Calculations: Estimate binding free energy contributions (ΔGbind) from van der Waals and electrostatic terms .
  • Experimental Cross-Check: Validate predictions with enzymatic assays using 4-nitrophenyl acetate as a substrate, measuring inhibition at varying concentrations (0.1–100 µM) .

Experimental Design

Q. How to optimize reaction conditions for scaling up synthesis without compromising yield?

Methodological Answer:

  • Continuous Flow Reactors: Enhance mixing and heat transfer for exothermic steps (e.g., piperazine cyclization) .
  • DoE (Design of Experiments): Use Taguchi methods to test variables (temperature, solvent ratio, catalyst loading) and identify robust conditions .
  • In-Line Analytics: Implement FTIR or PAT (Process Analytical Technology) to monitor intermediate formation in real time .

Q. What strategies mitigate byproduct formation during the final amide coupling step?

Methodological Answer:

  • Coupling Agent Selection: Replace EDCI with T3P (propylphosphonic anhydride) to reduce racemization .
  • Temperature Control: Maintain ≤0°C during carbodiimide activation to prevent thiazole ring oxidation .
  • Additive Screening: Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation and suppress O→N acyl shifts .

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